N-[2-(dimethylamino)pyrimidin-5-yl]-4-(2,2,2-trifluoroethoxy)benzamide
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Overview
Description
N-[2-(dimethylamino)pyrimidin-5-yl]-4-(2,2,2-trifluoroethoxy)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a dimethylamino group and a benzamide moiety linked to a trifluoroethoxy group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)pyrimidin-5-yl]-4-(2,2,2-trifluoroethoxy)benzamide typically involves a multi-step process. One common synthetic route begins with the preparation of the pyrimidine ring, followed by the introduction of the dimethylamino group. The benzamide moiety is then attached through an amide bond formation, and finally, the trifluoroethoxy group is introduced via an etherification reaction.
Preparation of Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.
Introduction of Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution using dimethylamine.
Amide Bond Formation: The benzamide moiety is attached through a reaction between the pyrimidine derivative and a benzoyl chloride in the presence of a base such as triethylamine.
Etherification: The trifluoroethoxy group is introduced by reacting the benzamide derivative with 2,2,2-trifluoroethanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)pyrimidin-5-yl]-4-(2,2,2-trifluoroethoxy)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
N-[2-(dimethylamino)pyrimidin-5-yl]-4-(2,2,2-trifluoroethoxy)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)pyrimidin-5-yl]-4-(2,2,2-trifluoroethoxy)benzamide involves its interaction with specific molecular targets within cells. The compound is known to bind to certain enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of specific kinases, leading to altered signal transduction and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(dimethylamino)pyrimidin-5-yl]-4-methoxybenzamide
- N-[2-(dimethylamino)pyrimidin-5-yl]-4-ethoxybenzamide
- N-[2-(dimethylamino)pyrimidin-5-yl]-4-(2,2,2-trifluoroethoxy)aniline
Uniqueness
N-[2-(dimethylamino)pyrimidin-5-yl]-4-(2,2,2-trifluoroethoxy)benzamide is unique due to the presence of the trifluoroethoxy group, which imparts distinct electronic and steric properties. This makes it more resistant to metabolic degradation and enhances its binding affinity to certain molecular targets compared to its analogs.
Properties
IUPAC Name |
N-[2-(dimethylamino)pyrimidin-5-yl]-4-(2,2,2-trifluoroethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N4O2/c1-22(2)14-19-7-11(8-20-14)21-13(23)10-3-5-12(6-4-10)24-9-15(16,17)18/h3-8H,9H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNFZPGHFJMKDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=N1)NC(=O)C2=CC=C(C=C2)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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